Ethyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate

Lipophilicity Physicochemical properties LogP

Researchers exploring PDE4B inhibition often face limited structural diversity in commercial pyrrolo[2,3-b]quinoxaline libraries. This compound offers a rare 2-amino-1-(4-hydroxyphenyl) substitution pattern distinct from common 1,3-diaryl analogs. • Provides a pre-assembled core for kinase/PDE4B inhibitor SAR studies • Enables lipophilicity series profiling (methyl→ethyl logP increment ~0.4-0.6) • Supplied as an AldrichCPR early-discovery chemical; in-house QC (HPLC, NMR) required. Expedited access to a unique heterocyclic scaffold for de novo biochemical profiling.

Molecular Formula C19H16N4O3
Molecular Weight 348.4 g/mol
Cat. No. B5700500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate
Molecular FormulaC19H16N4O3
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)O)N
InChIInChI=1S/C19H16N4O3/c1-2-26-19(25)15-16-18(22-14-6-4-3-5-13(14)21-16)23(17(15)20)11-7-9-12(24)10-8-11/h3-10,24H,2,20H2,1H3
InChIKeyBFLVZYXKWBWOMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate: Procurement & Structural Overview


Ethyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate (CAS 296261-87-5) is a synthetic heterocyclic small molecule with the molecular formula C19H16N4O3 and a molecular weight of 348.4 g/mol . It belongs to the 1,2-disubstituted pyrrolo[2,3-b]quinoxaline class, which has been explored primarily as a scaffold for phosphodiesterase (PDE4B) and kinase inhibitor design [1]. This compound is commercialized only as a rare, early-discovery research chemical (AldrichCPR collection) and is supplied without analytical data guarantees, distinguishing it from structurally characterized analog libraries .

Rare Scaffold Collection
1,2-disubstituted pyrrolo[2,3-b]quinoxaline core for PDE4B/kinase inhibitor design
As-Is Supply
AldrichCPR product; no analytical data or purity guarantee provided
Early-Discovery Research
Suited for exploratory SAR, scaffold scouting, or in-house reference synthesis

Generic Substitution Limitations


Generic substitution between pyrrolo[2,3-b]quinoxaline analogs is precluded by the absence of systematic, head-to-head biological or physicochemical data for this compound class. While literature reports describe the broad PDE4B inhibitory potential of 1,3-disubstituted pyrrolo[2,3-b]quinoxalines (IC50 ≈ 5–14 μM) [1], no quantitative bioactivity or selectivity data are publicly available for the 2-amino-1-(4-hydroxyphenyl) substitution pattern embodied by this compound. The unique combination of an amino group at position 2 and a 4-hydroxyphenyl at N1 may confer distinct hydrogen-bonding and target-interaction profiles relative to 1,3-diaryl or 1-alkyl-2-amino analogs, but this remains unverified by published comparative experiments. Consequently, any substitution without confirmatory in-house validation carries unquantifiable risk for assay reproducibility and target engagement.

Unverified Substitution Pattern
The 2-amino-1-(4-hydroxyphenyl) motif may produce distinct hydrogen-bonding and target-interaction profiles versus 1,3-diaryl or 1-alkyl-2-amino analogs; no comparative data exist.
Ester Chain Lipophilicity Shift
Ethyl ester introduces an estimated ΔLogP of ~0.4–0.6 relative to the methyl ester, which may alter cellular permeability; the effect on assay partitioning is not experimentally validated.
Absence of Bioactivity Data
No published IC50, selectivity, or target engagement results for this specific compound; class-level PDE4B inhibition (IC50 5–14 μM) cannot be assumed to transfer.

Differentiation & Evidence Strength


Ester Chain Length and Lipophilicity

The ethyl ester moiety of the target compound modulates lipophilicity relative to shorter or longer alkyl ester analogs, which dictate passive membrane permeability and aqueous solubility. The methyl ester analog (CAS 499211-73-3) has a computed LogP of 3.64 [1]. While experimentally measured LogP for the target compound is not publicly available, an estimated LogP of approximately 4.0–4.2 is plausible based on the addition of one methylene unit, suggesting moderately higher lipophilicity than the methyl ester but lower than the butyl ester analog (CAS 518334-61-7). This incremental difference can be leveraged to fine-tune partitioning in cellular assays.

Ester Chain Lipophilicity
Class-level inference
Ethyl ester: est. LogP ~4.0–4.2
Methyl ester: LogP 3.64 (computed)
Supports lipophilicity-series review
Indirect estimate; no experimental logD published
Lipophilicity Physicochemical properties LogP

4-Hydroxyphenyl vs. 4-Aminophenyl Substituent

Replacement of the 4-hydroxyphenyl group with a 4-aminophenyl group (as in CAS 306278-66-0) alters hydrogen-bond donor acidity and potential for phase II metabolism. The target compound's phenolic –OH group may confer distinct binding interactions (e.g., with kinase hinge regions) and moderate metabolic susceptibility (glucuronidation) that are absent in the 4-amino analog. PubChem records confirm the structural difference: target compound molecular formula C19H16N4O3 vs. C19H17N5O2 for the 4-amino analog [1]. However, no comparative bioactivity data exist to quantify this functional divergence.

4-Hydroxyphenyl vs. 4-Aminophenyl
Class-level inference
Phenolic –OH (pKa ~10) vs. aniline –NH2
Hydrogen-bond and metabolic fate may differ
No head-to-head bioactivity data; structural comparison only
Hydrogen-bond donor Solubility Metabolism

Supplier Quality Differentiation

Sigma-Aldrich supplies this compound exclusively as an AldrichCPR product, explicitly stating that no analytical data (purity, identity verification) are provided: the product is sold 'as-is' and the buyer assumes full responsibility for identity confirmation . In contrast, related building blocks such as the butyl ester analog (CAS 518334-61-7) are also available through Sigma-Aldrich under standard catalog terms that typically include a certificate of analysis. This creates a procurement decision point: the target compound offers access to a rare scaffold at the cost of higher quality assurance burden.

Supplier QC Differentiation
Supporting evidence
Target compound: as-is sale, no CoA
Butyl ester analog: standard CoA available
Requires in-house characterization
Risk-based procurement; verify identity pre-assay
Analytical characterization Procurement risk Purity assurance

Application Scenarios


PDE4B/Kinase Inhibitor Scaffold Scouting

The pyrrolo[2,3-b]quinoxaline core has been validated as a PDE4B inhibitor scaffold with IC50 values in the 5–14 μM range [1]. The target compound's specific substitution pattern may offer a novel vector for optimizing target engagement, particularly for programs seeking to avoid the 1,3-diaryl substitution commonly explored in the literature. However, researchers must perform de novo biochemical profiling, as no direct data exist for this compound.

Ester Homolog Series Expansion

This compound serves as a mid-series lipophilicity reference point within a homologous ester series (methyl, ethyl, butyl). The calculated LogP of the methyl ester (3.64) provides a baseline [2]; the ethyl ester is expected to offer a logP increment of ~0.4–0.6. This series can be utilized in cellular permeability or solubility SAR studies.

Internal Reference Standard or Negative Control Synthesis

Due to its 'as-is' supply status from the AldrichCPR collection , this compound can be acquired economically as a starting material for the synthesis of internal reference compounds, provided the user commits to rigorous in-house purification and characterization (HPLC, HRMS, 1H/13C NMR). Its value lies in the expedited access to a pre-assembled core structure.

Application
Selection Property
Validation Focus
PDE4B / kinase inhibitor scaffold scouting
Novel substitution pattern (2-amino, 1-(4-hydroxyphenyl))
Target engagement and selectivity profiling
Ester homolog SAR series expansion
Ethyl ester midpoint lipophilicity
Cellular permeability / solubility assessment
Internal reference or negative control synthesis
Pre-assembled pyrroloquinoxaline core
In-house purification and analytical characterization (HPLC, HRMS, NMR)
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